Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate
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Overview
Description
Potassium trifluoro[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound, like other potassium trifluoroborates, is valued for its stability under moisture and air, making it a reliable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boranuide typically involves the reaction of boronic acids or boronate esters with potassium fluoride and a suitable trifluoromethylating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the boron center .
Industrial Production Methods
Industrial production of potassium trifluoroborates generally follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and substituted boron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Potassium trifluoro[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can participate in cross-coupling reactions, forming stable carbon-boron bonds. The compound’s stability under oxidative conditions allows it to be used in reactions that require strong oxidizing agents .
Comparison with Similar Compounds
Similar Compounds
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of the hydroxy-methylbutenyl group.
Potassium 3-fluorophenyltrifluoroborate: Contains a fluorophenyl group, offering different reactivity and applications.
Potassium 3-methoxyphenyltrifluoroborate: Features a methoxyphenyl group, which provides unique properties for specific reactions.
Uniqueness
Potassium trifluoro[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boranuide is unique due to its specific functional groups, which offer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions while maintaining stability under various conditions makes it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C5H9BF3KO |
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Molecular Weight |
192.03 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-3-hydroxy-3-methylbut-1-enyl]boranuide |
InChI |
InChI=1S/C5H9BF3O.K/c1-5(2,10)3-4-6(7,8)9;/h3-4,10H,1-2H3;/q-1;+1/b4-3+; |
InChI Key |
JIBCBSNWOFBFQH-BJILWQEISA-N |
Isomeric SMILES |
[B-](/C=C/C(C)(C)O)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC(C)(C)O)(F)(F)F.[K+] |
Origin of Product |
United States |
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